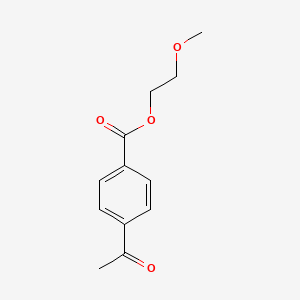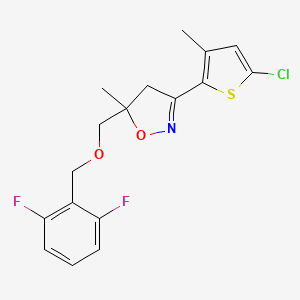
2-Chloropropane-1,3-diyl dioctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloropropane-1,3-diyl dioctanoate is a chemical compound with the molecular formula C19H35ClO4 and a molecular weight of 362.932 g/mol . It is an ester formed from the reaction of 2-chloropropane-1,3-diol with octanoic acid. This compound is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropropane-1,3-diyl dioctanoate typically involves the esterification of 2-chloropropane-1,3-diol with octanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient purification techniques, such as distillation or recrystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloropropane-1,3-diyl dioctanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-chloropropane-1,3-diol and octanoic acid.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide ions in an aqueous or alcoholic medium.
Major Products Formed
Hydrolysis: 2-chloropropane-1,3-diol and octanoic acid.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloropropane-1,3-diyl dioctanoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloropropane-1,3-diyl dioctanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The ester bond in the compound can be hydrolyzed by esterases, releasing 2-chloropropane-1,3-diol and octanoic acid, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioctanoyl-3-chloropropanediol: Another ester with similar structural features but different positional isomerism.
1,3-Dioctanoin: A compound with similar ester bonds but different functional groups.
Properties
Molecular Formula |
C19H35ClO4 |
|---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
(2-chloro-3-octanoyloxypropyl) octanoate |
InChI |
InChI=1S/C19H35ClO4/c1-3-5-7-9-11-13-18(21)23-15-17(20)16-24-19(22)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3 |
InChI Key |
CHQXDTGHVVRAPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


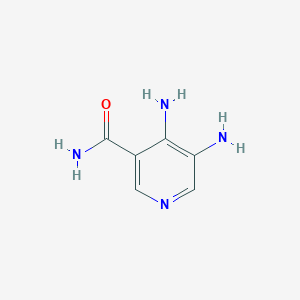
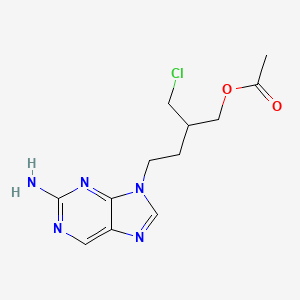
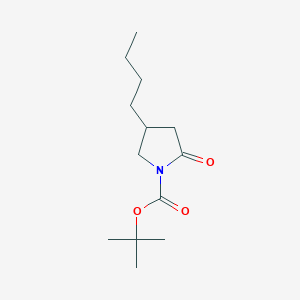
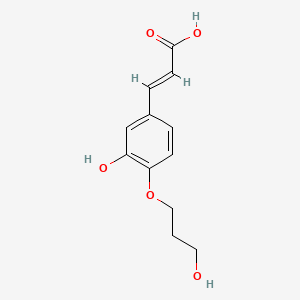
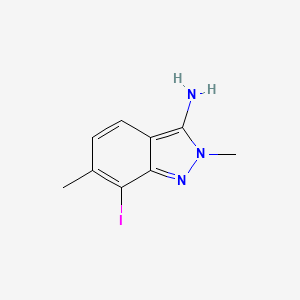
![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)


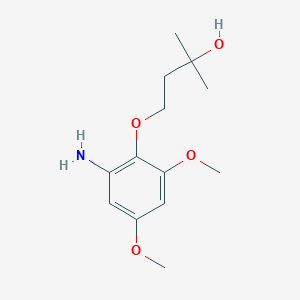
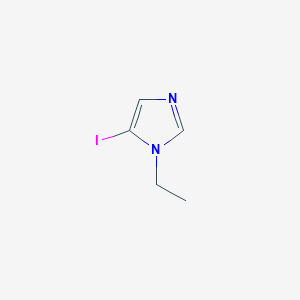
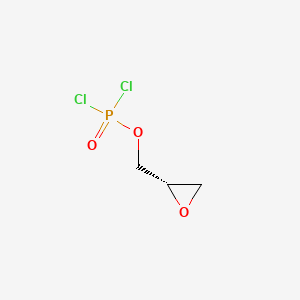
![(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B13845252.png)
